In Vitro Mitochondrial Toxicity: Metacavir Shows No Deleterious Effects at 50 μM vs. Significant Impairment with dideoxycytosine and zidovudine
In a 15-day HepG2 hepatoma cell culture assay, Metacavir (PNA) at concentrations up to 50 μM produced no deleterious effects on cell proliferation, lactate secretion, mitochondrial DNA (mtDNA) content, or respiratory-chain complex I–IV enzyme activities. In direct contrast, dideoxycytosine at 10 μM and zidovudine at 50 μM induced significant impairment across all measured mitochondrial parameters under identical conditions [1]. This in vitro model is widely used to predict the predisposition of nucleoside analogs to cause clinical mitochondrial toxicities.
| Evidence Dimension | Mitochondrial toxicity (cell proliferation, lactate secretion, mtDNA content, respiratory-chain complex I–IV activity) |
|---|---|
| Target Compound Data | No deleterious effect at ≤50 μM for 15 days |
| Comparator Or Baseline | dideoxycytosine: Significant effects at 10 μM; zidovudine: Significant effects at 50 μM |
| Quantified Difference | Metacavir tolerated at ≥5× higher concentration than dideoxycytosine without toxicity; no toxicity at equimolar concentration to zidovudine which caused significant impairment |
| Conditions | HepG2 hepatoma cells, 15-day exposure |
Why This Matters
For researchers studying long-term HBV suppression without confounding mitochondrial toxicity, Metacavir offers a cleaner in vitro tool than zidovudine or dideoxycytosine.
- [1] Zhang P, Zhang L, Jiang Z, et al. In vitro mitochondrial toxicity of metacavir, a new nucleoside reverse transcriptase inhibitor for treatment of hepatitis B virus. Antimicrob Agents Chemother. 2010;54(11):4887-4892. View Source
